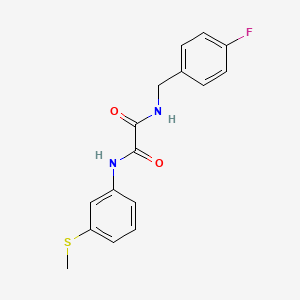

N-(3,4-二甲氧基苄基)-N'-(4-甲氧基苄基)磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups

The study explores a strategy for protecting sulfamates, which are significant in medicinal chemistry and drug development, by replacing the NH protons with 4-methoxybenzyl or 2,4-dimethoxybenzyl groups. This protection renders the sulfamates stable to various conditions, facilitating multi-step synthesis. The protected sulfamates were synthesized using microwave heating and a series of reactions, culminating in deprotection with trifluoroacetic acid. The 2,4-dimethoxybenzyl protection was highlighted for its efficient deprotection at room temperature .

Synthesis and enzyme inhibitory kinetics of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides

This research involves the synthesis of a new series of sulfonamides with potential therapeutic applications for Alzheimer’s disease. The synthesis process began with the reaction of 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride, followed by treatment with various alkyl/aralkyl halides. The inhibitory effects on acetylcholinesterase and DPPH were evaluated, with one compound showing significant activity. Docking studies and kinetic analysis were performed to understand the mechanism of inhibition .

Benzylation of alcohols and phenols with N-(4-methoxybenzyl)-o-benzenedisulfonimide

The paper discusses the preparation of N-(4-methoxybenzyl)-o-benzenedisulfonimide and its use in the benzylation of alcohols and phenols under basic conditions. The process yields 4-methoxybenzyl ethers and demonstrates the conversion of primary alkylamines to alcohols using this reagent .

Investigation of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide

The sulfonamide compound was synthesized and characterized using various spectroscopic techniques. Theoretical calculations were performed to compare with experimental data, including vibrational frequencies, NMR chemical shifts, and absorption wavelengths. The study also included molecular electrostatic potential, natural bond orbital, and frontier molecular orbital analyses, providing insights into the compound's structural and spectroscopic properties .

Spectroscopic Studies and Crystal Structure of Schiff Base Sulfonamide

A Schiff base sulfonamide was synthesized and characterized, with a focus on its crystal structure and spectroscopic properties. The study examined the tautomerism of the Schiff base ligands, which is important for understanding their photochromic and thermochromic characteristics .

Synthesis and Computational Study of (E)-4-((4-Bromobenzylidene) Amino)-N-(Pyrimidin-2-yl) Benzenesulfonamide

The compound was synthesized and characterized using FTIR and UV-Vis spectra. Computational studies, including DFT and molecular docking, were conducted to understand the compound's properties and potential interactions with biological targets .

Water-soluble environmentally sensitive protein reagents

The research focused on the preparation of water-soluble reagents that selectively modify tryptophan and cysteine in proteins. The study demonstrated the reagents' stability and reactivity, providing a tool for protein modification .

Nicotinamide derivatives as gastric (H+/K+)-ATPase inhibitors

The paper presents the synthesis and evaluation of a series of nicotinamide derivatives as gastric antisecretory agents. The compounds were tested for their ability to inhibit gastric acid secretion and cytochrome P450-dependent metabolism. Some compounds showed potent activity with lower inhibitory effects on drug metabolism compared to omeprazole, suggesting their potential as treatments for acid-related gastrointestinal disorders .

科学研究应用

合成化学应用

研究表明,与 N-(3,4-二甲氧基苄基)-N'-(4-甲氧基苄基)磺酰胺 类似的衍生物可以经历复杂的反应,从而形成新的化合物。例如,N-4-甲氧基苄基-和 N-3,4-二甲氧基苄基-氨基乙腈已被证明可以经历 O-脱甲基和重排,从而合成 1-芳基-N-烷基环庚[c]吡咯-6(2H)-酮,展示了该化合物在生成具有潜在医学化学和药物设计相关性的环状结构中的作用 (Waigh, 1980).

材料科学应用

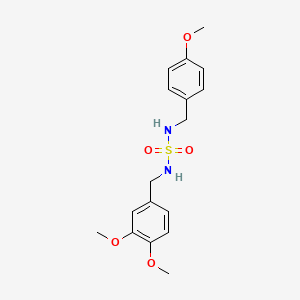

在材料科学领域,N-(3,4-二甲氧基苄基)-N'-(4-甲氧基苄基)磺酰胺的衍生物因其非线性光学 (NLO) 特性而受到研究。研究已经合成并表征了源自磺胺嘧啶和邻香草醛的新希夫碱,显示这些化合物表现出显著的 NLO 特性。这表明它们在开发非线性光学材料中的潜在应用,突出了此类化合物在为光学和电子应用创造高级材料方面的重要性 (Shahid 等,2018).

催化应用

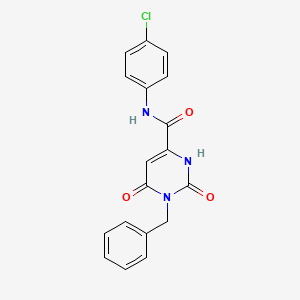

此外,与 N-(3,4-二甲氧基苄基)-N'-(4-甲氧基苄基)磺酰胺 结构相似的特定甲氧基苄基取代的三级磺酰胺已被证明可以经历化学选择性 C-N 键断裂反应。这些反应在催化三氟甲磺酸铋存在下得以促进,揭示了该化合物在促进有机分子中选择性键断裂中的效用,这是合成有机化学中的一个有价值的特性 (Bhattacharya 等,2021).

属性

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methylsulfamoyl]-1-(4-methoxyphenyl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O5S/c1-22-15-7-4-13(5-8-15)11-18-25(20,21)19-12-14-6-9-16(23-2)17(10-14)24-3/h4-10,18-19H,11-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSFMTLDKUDYQGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNS(=O)(=O)NCC2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{2-Methoxy-5-[(4-(2-pyridyl)piperazinyl)sulfonyl]phenyl}methyl(phenylsulfonyl) amine](/img/structure/B2551715.png)

![1H-Indol-2-ol, 3-[(hydroxy-diphenyl-acetyl)azo]-](/img/structure/B2551720.png)

![2-nitro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2551729.png)

![1-Chloro-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B2551730.png)

![2-(2,4-dichlorophenoxy)-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2551732.png)

![N-(4-chlorobenzyl)-2-{[3-oxo-2-(2-thienylmethyl)-2,3-dihydro-1H-isoindol-1-yl]sulfanyl}acetamide](/img/structure/B2551734.png)

![2-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2551735.png)

![N-(3,5-dimethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)